molecular formula C16H14N2O2S2 B2666135 N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide CAS No. 727689-62-5

N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2666135
CAS No.: 727689-62-5
M. Wt: 330.42
InChI Key: VEGHCJCATXMVKW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates a furanylmethyl group and a 4-phenylthiazole core linked by a sulfanylacetamide bridge, a motif found in compounds studied for their potential biological activities . The scaffold shares structural features with other investigated molecules, such as those containing the N-(furan-2-ylmethyl)acetamide group and thiazole derivatives, which are often explored as key pharmacophores in drug discovery . As a building block, this compound may be utilized in the synthesis of more complex heterocyclic systems or serve as a precursor in developing targeted inhibitors. It is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own experiments to determine the compound's specific properties and applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-15(17-9-13-7-4-8-20-13)11-22-16-18-14(10-21-16)12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGHCJCATXMVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the condensation of furan-2-carboxaldehyde with 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C16H14N2O2S2
  • Molecular Weight : 330.4246 g/mol

The structure features a furan ring and a thiazole moiety, which are known for their biological activity. The presence of sulfur and nitrogen in the thiazole ring contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing thiazole and furan moieties exhibit significant anticancer properties. For instance, derivatives similar to N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide have been tested against various cancer cell lines, showing promising results:

CompoundCell Line TestedIC50 (µM)Reference
Compound 19NIH/3T3 (mouse embryoblast)23.30 ± 0.35
Compound 20Human glioblastoma U251Not specified
Compound 22HT29 (human colorectal)2.01

These studies indicate that modifications in the structure can enhance selectivity and efficacy against specific cancer types.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that thiazole derivatives possess significant antibacterial properties:

CompoundBacterial Strain TestedActivity LevelReference
Compound 43aGram-positive bacteriaComparable to norfloxacin
Compound 43bGram-negative bacteriaHigher than standard antibiotics

The structure-based activity relationship (SAR) studies suggest that electron-withdrawing groups enhance antibacterial activity.

Apoptosis Induction

Many studies have indicated that compounds with similar structures induce apoptosis in cancer cells through various pathways, including the intrinsic mitochondrial pathway. The presence of specific substituents can modulate this effect, enhancing the compound's ability to trigger programmed cell death.

Inhibition of Enzymatic Activity

Thiazole-containing compounds often act as enzyme inhibitors, particularly those involved in cancer cell proliferation and survival. This inhibition disrupts critical signaling pathways necessary for tumor growth.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Study on Anticancer Efficacy : A study involving a series of synthesized thiazole derivatives showed that compounds with furan substitutions had enhanced anticancer activity against A549 lung adenocarcinoma cells compared to traditional chemotherapeutics.
  • Antimicrobial Testing : In a controlled laboratory setting, compounds derived from thiazole were tested against multi-drug resistant strains of bacteria, demonstrating significant growth inhibition and suggesting potential for development into new antibiotics.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The furan and thiazole rings play a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfanyl-linked acetamides with heterocyclic substituents. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Key Structural Variations Biological Activity / Target Reference
N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide Triazole core, allyl and phenoxy substituents ACE2 binding (ΔG = -5.51 kcal/mol)
iCRT3 Oxazole core, ethylphenyl and phenethyl groups Wnt/β-catenin pathway inhibition; anti-inflammatory
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole core, pyridinyl substituent Orco channel agonist
2-[(4-Fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Fluorophenyl sulfanyl vs. furan-methyl Supplier data; activity unspecified
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Dichlorophenyl-triazole sulfanyl Supplier data; activity unspecified
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) Methoxyphenyl-thiazole acetamide COX/LOX inhibition

Key Observations :

  • Replacement of the furan-methyl group with fluorophenyl (as in ) may alter electronic properties and target selectivity.
  • Triazole-containing analogues (e.g., ) exhibit diverse targets (ACE2, Orco channels), suggesting flexibility in sulfanyl-acetamide scaffold applications.
Pharmacological Potential and Limitations
  • Advantages :
    • Modular structure allows for substituent tuning (e.g., furan for metabolic stability, thiazole for target binding).
    • Demonstrated versatility across targets (enzymes, ion channels, inflammatory pathways).
  • Limitations: Limited pharmacokinetic data for the target compound. Supplier-listed analogues (e.g., ) lack explicit activity data, necessitating further validation.

Biological Activity

N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that combines a furan moiety with a thiazole ring, both of which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the thiazole and furan rings, followed by coupling reactions to form the final compound. Various solvents and reagents are utilized to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial activity. A study highlighted that derivatives with these structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundActivityMinimum Inhibitory Concentration (MIC)
N-(furan-2-yl)methyl derivativeAntibacterial0.22 - 0.25 μg/mL
Thiazole derivativesAntibacterialVaries by structure

Antitumor Activity

Thiazole-containing compounds have been investigated for their anticancer properties. The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against cancer cell lines. For example, compounds with similar structural features displayed IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

CompoundCell Line TestedIC50 Value
Thiazole derivativeA431 (epidermoid carcinoma)< 10 µg/mL
Furan derivativeJurkat (T-cell leukemia)< 5 µg/mL

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The thiazole moiety may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways crucial for microbial survival.
  • Cellular Uptake : The furan ring enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways by modulating Bcl-2 family proteins, leading to increased cell death .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antibacterial Efficacy : A recent study evaluated a series of thiazole derivatives for their antibacterial properties using disk diffusion methods. Compounds exhibited varying degrees of inhibition against Staphylococcus epidermidis, with some surpassing traditional antibiotics in effectiveness .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of thiazole derivatives against human cancer cell lines. The study found that certain substitutions on the phenyl ring significantly enhanced activity against breast cancer cells .

Q & A

Basic: What are the established synthetic routes for N-[(furan-2-yl)methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions starting with the preparation of thiazole and furan derivatives. A common approach includes:

  • Thiolation : Reacting 4-phenyl-1,3-thiazol-2-amine with a sulfurizing agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
  • Acetamide coupling : Using chloroacetyl chloride to form the acetamide intermediate, followed by nucleophilic substitution with furfurylamine.
  • Purification : Column chromatography or recrystallization to achieve >95% purity (common in similar compounds; see ) .

Key challenges : Controlling regioselectivity during thiazole functionalization and minimizing side reactions in the presence of sulfur nucleophiles.

Basic: How is the compound structurally characterized in academic research?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of furan (δ 6.2–7.4 ppm) and thiazole (δ 7.5–8.2 ppm) protons, alongside acetamide carbonyl signals (δ 168–170 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+).
  • X-ray crystallography : Single-crystal analysis to resolve bond lengths and angles, particularly for validating sulfanyl-thiazole interactions (as in ) .

Advanced: What crystallographic challenges arise during X-ray analysis of this compound?

  • Disorder in flexible groups : The furan-methyl and thiazole-phenyl moieties may exhibit rotational disorder, requiring refinement with constrained occupancy (see SHELX protocols in ) .
  • Weak diffraction : Bulky substituents (e.g., phenyl-thiazole) can reduce crystal quality. Solutions include using synchrotron radiation or cryogenic cooling (common in thiazole derivatives; ) .
  • Validation : Tools like PLATON ( ) are critical for detecting twinning or missed symmetry, especially in centrosymmetric space groups .

Advanced: How do researchers resolve contradictions in biological activity data (e.g., anti-exudative vs. antimicrobial effects)?

  • Dose-response curves : Re-evaluate activity across concentrations to identify non-linear effects (e.g., hormesis in anti-exudative assays; ) .
  • Target specificity profiling : Use molecular docking to assess binding affinity toward cyclooxygenase-2 (anti-exudative) vs. bacterial enoyl-ACP reductase (antimicrobial) (as in ).
  • Metabolic stability assays : Test compound degradation in plasma to rule out false negatives due to rapid hydrolysis (common in acetamide derivatives) .

Advanced: What strategies optimize the structure-activity relationship (SAR) for enhanced anti-inflammatory effects?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2_2, -F) on the phenyl ring to enhance hydrogen bonding with COX-2 ( ) .
  • Bioisosteric replacement : Replace the furan ring with thiophene to improve metabolic stability while retaining π-π stacking interactions (tested in ).
  • Pharmacophore mapping : Use QSAR models to prioritize modifications at the sulfanyl-thiazole junction, which dominates steric and electronic contributions ().

Basic: What in vitro models are used to evaluate biological activity?

  • Anti-exudative activity : Formalin-induced rat paw edema model ( ) .
  • Antimicrobial screening : Agar diffusion against S. aureus and E. coli ().
  • Cytotoxicity : MTT assay on human fibroblast lines to assess therapeutic index .

Advanced: How is computational chemistry applied to study this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites (e.g., sulfanyl group as nucleophilic center) .
  • Molecular Dynamics (MD) : Simulate binding stability in COX-2 active sites over 100 ns trajectories ().
  • ADMET prediction : Use tools like SwissADME to optimize logP (target ~2.5) and blood-brain barrier permeability ( ) .

Advanced: What analytical discrepancies occur in purity assessment, and how are they addressed?

  • HPLC-MS artifacts : Co-eluting impurities with similar m/z ratios require tandem MS/MS fragmentation for differentiation.
  • NMR solvent peaks : Residual DMSO or water signals may mask compound peaks; use deuterated solvents and presaturation pulses .
  • Crystallographic vs. spectroscopic purity : Cross-validate X-ray-derived occupancy data with 1^1H NMR integration ( ) .

Basic: What are the known stability issues during storage?

  • Hydrolysis : The acetamide bond is prone to cleavage in aqueous solutions. Store lyophilized at -20°C under argon .
  • Photooxidation : Furan rings degrade under UV light; use amber vials and antioxidant additives (e.g., BHT) .

Advanced: How are synthetic byproducts characterized and mitigated?

  • Byproduct identification : LC-MS and 19^19F NMR (if fluorinated analogs exist) to detect sulfoxide or dimeric side products.
  • Process optimization : Switch from acetic anhydride to DCC/HOBt for milder acetamide coupling ( ) .

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